7-(2-hydroxyethyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
7-(2-Hydroxyethyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by hydroxylated alkyl substituents at positions 7 and 8 of the purine-dione core. The compound’s structure includes a 2-hydroxyethyl group at position 7 and a 2-hydroxypropylamino moiety at position 8, which confer distinct physicochemical properties. These polar substituents enhance aqueous solubility compared to lipophilic analogues, making it a candidate for therapeutic applications requiring improved bioavailability .
Synthesis typically involves condensation reactions between brominated purine intermediates and hydroxyalkylamines. For example, 8-bromo-3-methylpurine-2,6-dione (M2) reacts with hydroxypropylamine derivatives under reflux conditions, yielding the target compound with high efficiency (yields ~85–90%) . Structural confirmation is achieved via mass spectrometry (MS) and nuclear magnetic resonance (NMR), with ESI-MS typically showing [M-H]– peaks around m/z 427–439 .
Properties
IUPAC Name |
7-(2-hydroxyethyl)-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O4/c1-6(18)5-12-10-13-8-7(16(10)3-4-17)9(19)14-11(20)15(8)2/h6,17-18H,3-5H2,1-2H3,(H,12,13)(H,14,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRPSSFFZQLMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Polarity : The target’s dual hydroxyl groups increase hydrophilicity compared to adamantyl (4f) or chlorobenzyl (M3, 3m) analogues, favoring aqueous solubility .
- Lipophilicity : Compounds like 7-(2-chlorobenzyl)-... () exhibit higher logP values due to aromatic and alkoxy groups, enhancing membrane permeability but reducing solubility .
- Thermal Stability : Adamantane-derived 4f has a higher melting point (191–194°C) than hydroxypropyl analogues (179–182°C for 4g), suggesting stronger crystalline packing in lipophilic derivatives .
Structural-Activity Relationship (SAR) Trends
- Position 7 : Hydrophilic chains (e.g., 2-hydroxyethyl) improve solubility but reduce blood-brain barrier penetration.
- Position 8: Aminoalkyl groups (e.g., hydroxypropylamino) balance polarity and moderate receptor engagement, whereas halogens (bromo) or aryloxy groups enhance electrophilicity or receptor affinity .
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